5-methoxy-3H-isobenzofuran-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including one-step procedures from indane derivatives in subcritical water . This environmentally benign approach utilizes molecular oxygen as an oxidant, resulting in the formation of isobenzofuran-1(3H)-one.
Molecular Structure Analysis
The molecular structure of 5-methoxy-3H-isobenzofuran-1-one consists of a fused isobenzofuran ring with a methoxy group at the 5-position. The chemical formula is C9H8O3 , and the molecular weight is approximately 164.16 g/mol .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Drug Development
5-methoxy-3H-isobenzofuran-1-one, a form of isobenzofuran, plays a significant role in chemical synthesis processes. For instance, an efficient domino [Pd]-catalysis strategy for synthesizing isobenzofuran-1(3H)-ones, including this compound, demonstrates a broad substrate scope and has been applied in the synthesis of drugs like n-butyl phthalide and cytotoxic agonists (Mahendar & Satyanarayana, 2016).
Cytotoxicity and Antimicrobial Properties
Research on various isobenzofuran derivatives, closely related to this compound, has shown notable cytotoxicity against several cell lines. Compounds derived from isobenzofurans exhibited cytotoxicity against multiple cancer cell lines, suggesting potential applications in cancer research (Shen et al., 2017). Additionally, isobenzofuran derivatives isolated from marine fungi have demonstrated both cytotoxic and antimicrobial activities (Lin et al., 2005).
Molecular Structure Analysis
Studies on the molecular structure of isobenzofuran-1(3H)-one derivatives, including those similar to this compound, have provided insights into their keto-enol tautomerism. This research is crucial for understanding the chemical properties and potential applications of these compounds (Pires et al., 2016).
Anticholinesterase Action
Isobenzofuran derivatives have been evaluated for their anticholinesterase action, which is significant in developing treatments for diseases like Alzheimer's. These compounds have shown potent inhibition of acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Luo et al., 2005).
Mechanism of Action
Target of Action
Isobenzofuranone derivatives, which include 5-methoxy-3h-isobenzofuran-1-one, have been reported to exhibit potent antioxidant activity . This suggests that the compound may interact with reactive oxygen species (ROS) or other molecules involved in oxidative stress.
Mode of Action
It is known that isobenzofuranone derivatives can interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that this compound may interact with its targets, leading to changes in cellular processes such as respiration and membrane integrity.
Biochemical Pathways
Given its antioxidant activity, it can be inferred that the compound may influence pathways related to oxidative stress and cellular damage .
Result of Action
Based on the reported antioxidant activity of isobenzofuranone derivatives , it can be inferred that this compound may help in neutralizing ROS, thereby reducing oxidative stress and potential cellular damage.
Action Environment
It’s worth noting that the compound was isolated from fungi that inhabit special and extreme environments . This suggests that the compound may have unique physiological and biochemical properties that allow it to function effectively in these environments.
Biochemical Analysis
Biochemical Properties
5-Methoxy-3H-isobenzofuran-1-one has been found to exhibit potent antioxidant activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways
Cellular Effects
For instance, some isobenzofuranone derivatives have been found to exhibit cytotoxic and antibacterial activities . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its antioxidant activity, it may exert its effects at the molecular level through interactions with biomolecules involved in oxidative stress pathways
Properties
IUPAC Name |
5-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMRELXLQGRFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441337 | |
Record name | 5-methoxy-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-62-2 | |
Record name | 5-Methoxyphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 5-Methoxyisobenzofuran-1(3H)-one as revealed by X-ray diffraction?
A1: X-ray diffraction analysis of 5-Methoxyisobenzofuran-1(3H)-one revealed that the molecule adopts a predominantly planar conformation. [] This means the atoms within the molecule lie roughly within the same plane. The crystal packing analysis revealed the presence of weak intermolecular interactions, specifically C–H···X (where X represents either π electrons or oxygen atoms). [] These weak interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Q2: Are there any known biological activities associated with 5-Methoxyisobenzofuran-1(3H)-one or its derivatives?
A2: While the provided research focuses primarily on the structural characterization of 5-Methoxyisobenzofuran-1(3H)-one, it highlights that isobenzofuran-1(3H)-one derivatives, also called phthalides, are known to exhibit a diverse range of biological activities. [] These activities include:
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